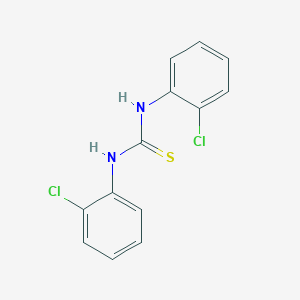

1,3-Bis(2-chlorophenyl)thiourea

Description

The exact mass of the compound 1,3-Bis(2-chlorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243607. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Bis(2-chlorophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(2-chlorophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2S/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJZLBYKUDXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352088 | |

| Record name | 1,3-bis(2-chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-68-7 | |

| Record name | Di-2-chlorophenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(2-chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(2-CHLOROPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystal structure of 1,3-Bis(2-chlorophenyl)thiourea

An In-Depth Technical Guide to the Crystalline Polymorphism of 1,3-Bis(2-chlorophenyl)thiourea

Introduction

Thiourea derivatives represent a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis. Their unique structural motif, featuring a thiocarbonyl group flanked by two nitrogen atoms, allows for a rich variety of intermolecular interactions and biological activities.[1][2] These compounds are recognized for their potential as antimicrobial, anticancer, and anti-inflammatory agents, largely owing to their ability to form stable complexes with metal ions and engage in extensive hydrogen bonding.[3][4][5]

Within this versatile class of compounds, 1,3-Bis(2-chlorophenyl)thiourea, C₁₃H₁₀Cl₂N₂S, serves as a compelling case study in the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms. Each polymorph, while chemically identical, possesses a distinct crystal lattice arrangement, leading to different physicochemical properties such as melting point, solubility, and bioavailability. Understanding and controlling polymorphism is therefore of paramount importance in drug development and materials engineering.

This technical guide provides a comprehensive examination of the crystal structure of 1,3-Bis(2-chlorophenyl)thiourea, focusing on the synthesis, structural elucidation, and comparative analysis of its known monoclinic and orthorhombic polymorphs.[6][7] Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides validated protocols for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Single Crystal Growth

Scientific Rationale: The foundation of any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The crystallization process is a critical control point; subtle variations in solvent, temperature, or rate of evaporation can dictate which polymorphic form is obtained. The protocol described herein was successfully employed to isolate the monoclinic polymorph of the title compound.

Experimental Protocol: Synthesis and Crystallization

This protocol details the synthesis of 1,3-Bis(2-chlorophenyl)thiourea, which was isolated as an unexpected hydrolysis by-product during a related synthesis, and its subsequent crystallization.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve one molar equivalent of sodium hydroxide (NaOH) in 25 mL of isopropanol (i-PrOH) with continuous stirring to ensure complete dissolution.

-

Addition of Reactant: To the stirred NaOH solution, add 2 mL of 2-chlorophenyl isothiocyanate drop-wise. The gradual addition is crucial to control the reaction exotherm and ensure homogeneity.

-

Reaction Progression: Maintain stirring of the reaction mixture for a period of 3 hours at room temperature.

-

Acidification: Carefully add excess hydrochloric acid (HCl, 50% M/v) to the mixture. This step is critical for protonation and subsequent product formation. Continue stirring for an additional 2 hours.

-

Product Extraction: Transfer the reaction mixture to a separatory funnel and extract the product using chloroform (CHCl₃). The organic layer, containing the desired compound, should be collected.

-

Crystallization: Transfer the chloroform extract to a clean, open beaker and allow the solvent to evaporate slowly at ambient temperature. This unforced evaporation method promotes the formation of well-ordered single crystals.

-

Crystal Harvesting: Colorless crystals of the monoclinic polymorph are typically observed within 3 days.[6] Harvest the crystals for subsequent analysis.

Workflow for Synthesis and Crystallization

Caption: Workflow from synthesis to crystal harvesting.

Part 2: Structural Elucidation via X-ray Diffraction

Scientific Rationale: Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and the spatial relationship between molecules, which is essential for identifying polymorphs and understanding their structural differences.

Experimental Protocol: X-ray Data Collection and Structure Solution

The following is a generalized protocol based on the instrumentation and software used for the characterization of the monoclinic polymorph.[6]

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal (e.g., 0.20 × 0.06 × 0.02 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed on a diffractometer, such as a Bruker SMART APEX, equipped with a CCD area detector and Mo Kα radiation (λ = 0.71073 Å). The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected using a series of ω and φ scans.

-

Data Reduction: The collected diffraction images are processed using software like SAINT. This step involves integrating the reflection intensities and applying corrections for Lorentz and polarization effects. A multi-scan absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal.

-

Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS97. This phase of the analysis provides an initial model of the molecular structure.

-

Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL97. Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although N-H protons may be located in the difference Fourier map.

-

Visualization and Validation: The final structure is visualized using programs like ORTEP-3 or DIAMOND, and the crystallographic information file (CIF) is validated for correctness.

Crystallographic Data Summary for Polymorphs

The existence of two distinct polymorphs is confirmed by their different crystal systems and unit cell parameters.

| Parameter | Monoclinic Polymorph[6] | Orthorhombic Polymorph[7] |

| Formula | C₁₃H₁₀Cl₂N₂S | C₁₃H₁₀Cl₂N₂S |

| Molecular Weight | 297.19 | 297.19 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 11.9999 (3) | 15.335 (3) |

| b (Å) | 14.6811 (3) | 8.046 (2) |

| c (Å) | 8.0806 (2) | 22.316 (4) |

| β (°) | 109.509 (1) | 90 |

| Volume (ų) | 1341.84 (5) | 2752.4 (9) |

| Z | 4 | 8 |

| Temperature (K) | 100 | 173 |

| R[F² > 2σ(F²)] | 0.038 | Not reported |

Workflow for X-ray Crystallography

Caption: Contrasting H-bond motifs in the polymorphs.

Part 4: Physicochemical and Spectroscopic Data

Scientific Rationale: Spectroscopic techniques provide data that complements and corroborates the findings from X-ray diffraction. Infrared (IR) spectroscopy, for instance, is highly sensitive to the vibrational modes of functional groups involved in hydrogen bonding.

-

Melting Point: The monoclinic form has a reported melting point of 394–396 K (121-123 °C). [6]* Infrared Spectroscopy: The IR spectrum of the monoclinic polymorph shows characteristic absorption bands that are consistent with its structure. The N-H stretching vibration is particularly informative. A single, relatively sharp band at 3348 cm⁻¹ suggests a consistent hydrogen-bonding environment for the N-H groups, as seen in the chain motif. In contrast, dimeric structures often show broader N-H bands.

| Selected IR Data (Monoclinic Form) [6] | Wavenumber (cm⁻¹) | Assignment |

| ν(N—H) | 3348 | N-H stretching vibration |

| ν(C—N) | 1498 | C-N stretching |

| ν(C═S) | 1201 | C=S stretching (Thione) |

Conclusion and Outlook

1,3-Bis(2-chlorophenyl)thiourea is a compelling example of conformational polymorphism, existing in at least two distinct crystalline forms—monoclinic and orthorhombic. The primary structural divergence lies in the syn versus anti conformation of the N-H groups, which in turn dictates the supramolecular assembly, leading to either infinite zigzag chains or discrete hydrogen-bonded dimers.

This detailed structural understanding is not merely academic. For drug development professionals, the existence of polymorphs has profound implications for a drug candidate's stability, dissolution rate, and ultimate bioavailability. The protocols and analyses presented in this guide offer a framework for the systematic characterization of such systems.

Future research should focus on computational modeling to assess the relative thermodynamic stabilities of the two known polymorphs. Furthermore, a comprehensive crystallization screening using a variety of solvents and conditions could potentially uncover additional polymorphic forms, providing deeper insight into the crystallization landscape of this and related thiourea derivatives.

References

-

Fun, H.-K., & Tiekink, E. R. T. (2011). 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2965. [Link]

-

Khawar Rauf, M., Badshah, A., & Bolte, M. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(2), o260. [Link]

-

Han, L., Du, M., Li, X., & Tang, W. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 771–772. [Link]

-

Al-Majid, A. M., Barakat, A., Al-Omary, F. A. M., El-Emam, A. A., Ghaboour, H. A., & Ali, M. A. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(19), 6549. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Bis(3-chlorophenyl)thiourea. PubChem Compound Database. [Link]

-

Yusof, M. S. M., Khairul, W. M., & Yamin, B. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1696. [Link]

-

Saleem, R., & Yamin, B. M. (2011). 1-(3-Chlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(1), o188. [Link]

-

Ramnathan, A., Sivakumar, K., Subramanian, K., Janarthanan, N., Ramadas, K., & Fun, H.-K. (1996). 1,3-Bis(2-chlorophenyl)thiourea. Acta Crystallographica Section C: Crystal Structure Communications, 52(1), 134–136. [Link]

-

El-Sayed, N. R., El-Gammal, O. A., & Mohamed, G. G. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Journal of Chemical and Pharmaceutical Research, 12(5), 1-13. [Link]

-

Sharma, P., & Kumar, A. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore, 4(6), 195-207. [Link]

-

Al-Mousawi, S. M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 332-359. [Link]

-

Matiichenko, V., Klyachina, M., Khomenko, D., Gornostaeva, E., & Sibirnyi, V. (2023). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides. Molecules, 28(13), 5005. [Link]

-

Szałaj, N., Wujec, M., Czylbak, M., & Paneth, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6496. [Link]

-

Pan, Y., & Liu, Y. (2012). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Pharmaceuticals, 5(4), 356-373. [Link]

-

Szałaj, N., Wujec, M., Czylbak, M., & Paneth, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6496. [Link]

-

Limban, C., Chiriţă, C., Niţulescu, G. M., Drăghici, C., Missir, A. V., & Caproiu, M. T. (2012). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 17(7), 8524-8541. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

Biological activity of 1,3-Bis(2-chlorophenyl)thiourea derivatives

An In-depth Technical Guide on the Biological Activity of 1,3-Bis(2-chlorophenyl)thiourea and its Derivatives

Abstract

This technical guide provides a comprehensive analysis of the synthesis, structural characteristics, and diverse biological activities of 1,3-Bis(2-chlorophenyl)thiourea and its related derivatives. Thiourea-based compounds are a significant class of molecules in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including potent anticancer, antimicrobial, and enzyme-inhibiting properties.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the mechanistic underpinnings of these activities, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. We explore the crucial role of the diarylthiourea scaffold, particularly the influence of halogen substituents, in modulating biological efficacy. The guide synthesizes current literature to present a cohesive narrative on the therapeutic potential of this chemical class, highlighting key data and future research trajectories.

Introduction: The Thiourea Scaffold in Medicinal Chemistry

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, serves as a foundational structure for a vast array of biologically active derivatives.[1] Its structure is analogous to urea, with the carbonyl oxygen replaced by a sulfur atom, which imparts distinct chemical properties. The core pharmacophore of its 1,3-disubstituted derivatives, -NH-C(=S)-NH-, is a versatile building block in drug design.[2] This moiety's ability to act as both a hydrogen bond donor (N-H groups) and a weak hydrogen bond acceptor (C=S group) allows for critical interactions with biological targets such as enzymes and protein receptors, often leading to the inhibition of their activity.[2]

Thiourea derivatives have garnered significant attention for their broad and potent biological applications, which include anticancer, antibacterial, antioxidant, antituberculosis, and anti-inflammatory properties.[1] Their therapeutic potential is often linked to their ability to interfere with key cellular processes, such as signaling pathways, angiogenesis, and cell cycle progression.[1] The structural versatility of the thiourea scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to enhance potency and selectivity.[3]

Synthesis and Structural Characterization of 1,3-Bis(2-chlorophenyl)thiourea

General Synthesis Pathway

The synthesis of 1,3-disubstituted thiourea derivatives is typically achieved through a nucleophilic addition reaction. The most common method involves reacting an isothiocyanate with a primary or secondary amine in a suitable solvent.[1][4] This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents on both sides of the thiourea core, making it a cornerstone for creating diverse chemical libraries for biological screening.

Caption: General synthesis of 1,3-diarylthiourea derivatives.

Specific Synthesis of 1,3-Bis(2-chlorophenyl)thiourea

The title compound, 1,3-Bis(2-chlorophenyl)thiourea, can be isolated during the attempted synthesis of other thiocarbamides or synthesized directly.[5] A documented method involves the base-catalyzed self-reaction of 2-chlorophenyl isothiocyanate, which is subsequently hydrolyzed.

Detailed Protocol:

-

Reaction Setup: Add 2-chlorophenyl isothiocyanate (2 mL) drop-wise to a stirred solution of sodium hydroxide (1 molar equivalent) in isopropanol (25 mL).

-

Reaction Execution: Stir the resulting mixture for 3 hours at room temperature.

-

Hydrolysis: Add excess hydrochloric acid (50% M/v) to the solution and continue stirring for an additional 2 hours.[5]

-

Extraction & Crystallization: Extract the product using chloroform (CHCl₃). Allow the solvent to evaporate slowly at room temperature. Colorless crystals of 1,3-Bis(2-chlorophenyl)thiourea will form over several days.[5]

-

Characterization: The final product can be characterized using IR spectroscopy, which shows characteristic peaks for ν(N—H) at ~3348 cm⁻¹, ν(C—N) at ~1498 cm⁻¹, and ν(C═S) at ~1201 cm⁻¹.[5]

Physicochemical Properties and Structural Elucidation

Molecular Formula: C₁₃H₁₀Cl₂N₂S Molar Mass: 297.19 g/mol

The molecular structure of 1,3-Bis(2-chlorophenyl)thiourea has been elucidated by X-ray crystallography, revealing important conformational details. The molecule adopts a twisted conformation, with the two 2-chlorophenyl rings oriented at a dihedral angle of 55.37° to each other.[5]

This compound is known to exist in at least two polymorphic forms, monoclinic and orthorhombic.[5] A key distinction between these forms is the conformation of the thiourea backbone.

-

Monoclinic Form: The N-H atoms are in a syn conformation relative to each other. In the crystal lattice, these molecules form zigzag chains via intermolecular N—H⋯S hydrogen bonds.[5]

-

Orthorhombic Form: The N-H atoms are in an anti disposition. This conformation allows for the formation of stable, eight-membered hydrogen-bonded rings (synthons) in the crystal structure.[5]

This conformational flexibility can influence the compound's solubility, stability, and ability to interact with biological targets.

Anticancer Activity: A Primary Therapeutic Avenue

Thiourea derivatives, particularly those with diaryl substitutions, have demonstrated significant promise as anticancer agents.[1][6] The presence of electron-withdrawing groups, such as halogens, on the phenyl rings is often correlated with enhanced cytotoxic potency.[3][7]

Cytotoxicity Profile

1,3-disubstituted thioureas containing dihalogenophenyl groups have shown high cytotoxicity against a range of human cancer cell lines.[7] While specific data for the 1,3-Bis(2-chlorophenyl) derivative is part of a broader class, related compounds exhibit potent activity. For instance, 3,4-dichlorophenylthiourea derivatives inhibit the growth of metastatic colon cancer cells (SW620) with IC₅₀ values as low as 1.5 µM.[7] Studies on various non-metal-containing aromatic thioureas report promising IC₅₀ values, often below 20 µM, against breast, lung, liver, and leukemia cell lines.[1][6]

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Dihalogenophenyl Thioureas | Metastatic Colon Cancer (SW620) | 1.5 - 9.4 µM | [7] |

| Phosphonate Thioureas | Breast, Pancreatic, Prostate Cancer | 3 - 14 µM | [1][6] |

| Bis-Thiourea Structures | Human Leukemia | As low as 1.50 µM | [1][6] |

| Aromatic Thioureas | Breast and Lung Cancer | 7 - 20 µM | [1][6] |

Mechanisms of Action

The anticancer effects of diarylthiourea derivatives are multifactorial, involving the modulation of several key cellular pathways that control cell survival and proliferation.

-

Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism of cytotoxicity is the induction of programmed cell death, or apoptosis.[7] Potent thiourea derivatives have been shown to induce late-stage apoptosis in up to 99% of treated colon cancer cells.[7][8] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[9] Furthermore, some derivatives can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[9]

Caption: Simplified mechanism of apoptosis induction by thiourea derivatives.

-

Inhibition of Pro-inflammatory Cytokines: Chronic inflammation is a known driver of cancer progression. Certain thiourea derivatives have been found to act as potent inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, reducing its concentration by up to 63%.[7] By suppressing this pro-inflammatory signaling, these compounds can help to create a less favorable microenvironment for tumor growth.

-

Kinase Inhibition: The diaryl urea/thiourea scaffold is a key structural feature in many approved kinase inhibitors (e.g., Sorafenib).[10] This moiety binds to the hydrophobic pocket of the kinase domain through hydrogen bonds and other interactions.[10] Thiourea derivatives have been investigated as inhibitors of various receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, such as VEGFR2, VEGFR3, and PDGFRβ.[11]

Antimicrobial and Antitubercular Potential

Beyond cancer, thiourea derivatives exhibit a broad spectrum of antimicrobial activity. The structural features that confer anticancer effects, such as halogenation and lipophilicity, are also often beneficial for antimicrobial potency.

-

Antibacterial and Antifungal Activity: Derivatives have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal pathogens like Candida albicans.[12][13] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.[14]

-

Antitubercular Activity: Tuberculosis remains a major global health threat, and new drugs are urgently needed. Thiourea derivatives have emerged as promising candidates for antituberculosis drugs.[1] Some have been identified as inhibitors of InhA, an enoyl-acyl carrier protein reductase that is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis.[1] Structure-activity relationship studies show that flexible structures and the introduction of lipophilic groups (e.g., bromo, methoxy) into the benzene rings can improve bacteriostatic action against M. tuberculosis.[14]

Enzyme Inhibition and Other Biological Activities

The ability of the thiourea pharmacophore to form hydrogen bonds makes it an effective scaffold for designing enzyme inhibitors.[2][11]

-

Cholinesterase Inhibition: Several thiourea derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[1][15]

-

Other Enzyme Targets: This class of compounds has also shown inhibitory activity against other enzymes, including lipoxygenase and xanthine oxidase, which are involved in inflammatory processes.[16]

-

Antioxidant Activity: Some derivatives, such as 1,3-bis(3,4-dichlorophenyl) thiourea, have demonstrated strong antioxidant activity by effectively scavenging free radicals like DPPH and ABTS.[1]

-

Antiviral Activity: While research on 1,3-Bis(2-chlorophenyl)thiourea itself is limited, other thiourea derivatives have been studied for antiviral properties, including as dual inhibitors of the HIV-1 capsid and human cyclophilin A, both of which are critical for viral replication.[17]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. For diarylthiourea derivatives, several key SAR principles have been established:

-

Role of Halogen Substituents: The presence of electron-withdrawing groups, particularly halogens like chlorine, on the terminal phenyl rings is a consistent feature of the most potent anticancer derivatives.[7] These groups can enhance binding affinity to protein targets and improve pharmacokinetic properties like membrane permeability.

-

Influence of Substituent Position: The position of the substituent on the aromatic ring is critical. For instance, in some series, para-substituted compounds show higher activity than their ortho- or meta- counterparts.[7][14] The ortho-chloro substitution in 1,3-Bis(2-chlorophenyl)thiourea forces a specific twisted conformation that may be optimal for binding to certain biological targets.[5]

-

Impact of Lipophilicity: Increased lipophilicity (hydrophobicity) often correlates with improved antibacterial and antitubercular activity, as it facilitates the compound's ability to cross the lipid-rich cell wall of bacteria, especially mycobacteria.[14]

Key Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a robust method for quantifying the cytotoxic effect of a compound on cancer cell lines. It is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Principle: The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%.

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SW620, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 1,3-Bis(2-chlorophenyl)thiourea derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells to confirm if cell death is occurring via apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

-

Cell Treatment: Culture cells as described above and treat them with the thiourea derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Perspectives

1,3-Bis(2-chlorophenyl)thiourea and its derivatives represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. The accumulated evidence strongly supports their potent activity against various cancers and microbial pathogens. The key to their biological efficacy lies in the diarylthiourea core, which is adept at forming critical hydrogen bonds with biological targets, while the chloro-substituents enhance potency and modulate physicochemical properties.

The mechanisms of action are multifaceted, ranging from the direct induction of apoptosis in cancer cells to the specific inhibition of essential microbial enzymes. This multi-targeted potential makes them attractive candidates for overcoming drug resistance.[3]

Future research should focus on several key areas:

-

Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

In Vivo Evaluation: Moving the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Target Deconvolution: Utilizing advanced techniques like chemical proteomics to definitively identify the molecular targets of the most active compounds, which will further elucidate their mechanisms of action.

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can unlock its full potential in the ongoing fight against cancer and infectious diseases.

References

[1] Al-Hourani, B., Al-Bawab, A. Q., Al-Awaida, W., & Sweidan, K. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link] [5] Kuan, Y. L., & Tiekink, E. R. (2011). 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2965. Available at: [Link] Gorska, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. Available at: [Link] [6] Thomas, S. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available at: [Link] [18] ResearchGate. (n.d.). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Available at: [Link] [3] Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. BRIAC. Available at: [Link] [12] Kumar, V., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link] [19] Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. Available at: [Link] [20] Sidwell, R. A., et al. (1968). IN VIVO ANTIVIRAL ACTIVITY OF 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA. Applied Microbiology, 16(8), 1167–1172. Available at: [Link] [15] Khan, K. M., et al. (2018). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 23(11), 2991. Available at: [Link] [21] de Oliveira, C. B., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link] [16] Taha, M., et al. (2016). Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3185–3190. Available at: [Link] [22] ResearchGate. (2015). Antimicrobial and Anti-Biofilm Activity of Thiourea Derivatives Bearing 3-Amino-1H-1, 2, 4-Triazole Scaffold. Available at: [Link] [8] ResearchGate. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Available at: [Link] ResearchGate. (2024). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Available at: [Link] [2] Malaysian Journal of Analytical Sciences. (2019). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Available at: [Link] [13] Panek, D., et al. (2016). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry, 12(6), 548–558. Available at: [Link] [23] Nasiłowska, J., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link] [14] Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link] [10] Wang, Y., et al. (2019). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 24(11), 2116. Available at: [Link] [24] Hilaris Publisher. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Available at: [Link] [25] ResearchGate. (2023). Design, in Silico Studies and Biological Evaluation of New Chiral Thiourea and 1,3‐Thiazolidine‐4,5‐dione Derivatives. Available at: [Link] [4] Malaysian Journal of Analytical Sciences. (2018). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available at: [Link] [26] Yilmaz, E., et al. (2023). Design, In silico Studies and Biological Evaluation of New Chiral Thiourea and 1,3-Thiazolidine-4,5-dione Derivatives. Chemistry & Biodiversity, 20(8), e202300626. Available at: [Link] [11] ResearchGate. (2023). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Available at: [Link] [27] ResearchGate. (2018). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Available at: [Link] [28] SciSpace. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties. Available at: [Link] [29] ResearchGate. (n.d.). Cytotoxic activity of compounds 11-24. Available at: [Link] [17] Kou, H., et al. (2015). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Bioorganic & Medicinal Chemistry Letters, 25(8), 1731–1735. Available at: [Link] [9] Mohamed, A. E., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6420. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. One moment, please... [mjas.analis.com.my]

- 5. 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kar.kent.ac.uk [kar.kent.ac.uk]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

- 15. mdpi.com [mdpi.com]

- 16. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. IN VIVO ANTIVIRAL ACTIVITY OF 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. hilarispublisher.com [hilarispublisher.com]

- 25. researchgate.net [researchgate.net]

- 26. Design, in Silico Studies and Biological Evaluation of New Chiral Thiourea and 1,3-Thiazolidine-4,5-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Bis(2-chlorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 1,3-Bis(2-chlorophenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. As a symmetrical diarylthiourea, its structural features and chemical behavior are critical for understanding its potential applications, from serving as a precursor in the synthesis of novel heterocyclic compounds to its role in the development of new therapeutic agents. This document, compiled from a Senior Application Scientist's perspective, emphasizes not just the data, but the causality behind the experimental methodologies, ensuring a blend of technical accuracy and practical insight.

Molecular Structure and Chemical Identity

1,3-Bis(2-chlorophenyl)thiourea possesses a thiourea core functional group with two 2-chlorophenyl substituents attached to the nitrogen atoms. The presence of the chlorine atoms on the aromatic rings significantly influences the molecule's electronic properties, conformation, and intermolecular interactions.

A critical aspect of its structure is the potential for polymorphism, the ability to exist in more than one crystalline form. A monoclinic polymorph has been well-characterized, exhibiting a twisted conformation with the N-H atoms in a syn disposition to each other[1]. This is in contrast to a previously reported orthorhombic form where the N-H atoms are in an anti conformation[1]. This structural variance can impact physical properties such as melting point, solubility, and bioavailability, making polymorphic screening crucial in drug development.

Table 1: Chemical Identity of 1,3-Bis(2-chlorophenyl)thiourea

| Identifier | Value |

| IUPAC Name | 1,3-bis(2-chlorophenyl)thiourea |

| Molecular Formula | C₁₃H₁₀Cl₂N₂S |

| Molecular Weight | 297.21 g/mol |

| CAS Number | Not explicitly found for the 2-chloro isomer, related isomers have CAS numbers[2][3] |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)Cl |

| InChI Key | (for 4,4'-isomer) SYJZYFOTCABQES-UHFFFAOYSA-N[2] |

Synthesis and Purification

The synthesis of 1,3-Bis(2-chlorophenyl)thiourea can be achieved through the reaction of 2-chlorophenyl isothiocyanate, which serves as the electrophilic carbon source of the thiourea moiety. A reported synthesis involves the self-condensation of this precursor under basic conditions[1].

Synthetic Workflow

The synthesis proceeds via the nucleophilic attack of a hydrolyzed intermediate on another molecule of the isothiocyanate. The causality behind using a base like NaOH is to generate a nucleophile that can initiate the reaction. The subsequent addition of acid is to neutralize the reaction mixture and precipitate the final product.

Sources

Methodological & Application

Application Note: A Practical Guide to Assessing the Cytotoxicity of 1,3-Bis(2-chlorophenyl)thiourea using Tetrazolium Salt-Based Assays

Introduction: The Context of Thiourea Derivatives in Drug Discovery

Thiourea and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] N,N'-diarylthioureas, such as 1,3-bis(2-chlorophenyl)thiourea, are of particular interest due to their reported antiproliferative properties against various cancer cell lines.[3][4][5][6] The cytotoxic potential of these compounds is often linked to the nature and position of substituents on the phenyl rings, with electron-withdrawing groups like chlorine potentially enhancing biological activity.[3][4]

Assessing the cytotoxicity of a novel compound is a foundational step in the drug development pipeline. It helps determine the therapeutic window and potential toxicity of a lead candidate. Tetrazolium salt-based assays, such as the MTT and XTT assays, are staples for this purpose due to their simplicity, cost-effectiveness, and suitability for high-throughput screening.[7][8] This guide will walk researchers through the practical application of these assays for 1,3-bis(2-chlorophenyl)thiourea, with a strong focus on scientific rigor and potential pitfalls.

Principle of Tetrazolium-Based Viability Assays

The core principle of MTT and XTT assays is the measurement of a cell population's metabolic activity as an indicator of its viability. In healthy, metabolically active cells, mitochondrial dehydrogenases and other cellular reductases cleave the tetrazolium ring of the reporter dye, converting it into a colored formazan product. The intensity of this color, quantifiable with a spectrophotometer, is directly proportional to the number of viable cells.[7][9][10]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is reduced to a purple, water-insoluble formazan.[8][10] A separate solubilization step is required to dissolve these formazan crystals before the absorbance can be measured.[7]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): In contrast, XTT is reduced to a water-soluble orange formazan product.[9][11] This eliminates the need for a solubilization step, simplifying the protocol and reducing potential errors from incomplete formazan dissolution.[11]

Caption: Biochemical principle of MTT and XTT reduction by viable cells.

Critical Consideration: Assay Interference by Thiourea Compounds

A crucial aspect of working with thiourea derivatives is their potential to act as pan-assay interference compounds (PAINS).[1] The sulfur-containing core and overall molecular structure can possess reducing properties.[2] This presents a significant risk of direct, non-enzymatic reduction of MTT or XTT, leading to a false-positive signal (i.e., an apparent increase in cell viability) that masks true cytotoxicity.[12]

To ensure data integrity, the following control is MANDATORY:

-

Compound-Only Control: Wells containing complete culture medium and the test compound at all tested concentrations, but without cells . This control will quantify any direct reduction of the tetrazolium salt by 1,3-bis(2-chlorophenyl)thiourea itself. The absorbance from these wells must be subtracted from the absorbance of the corresponding wells with cells.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format but can be adapted. It is essential to optimize parameters such as cell seeding density and incubation times for each specific cell line to ensure results are within the linear range of the assay.[13]

General Workflow

Caption: General experimental workflow for cytotoxicity testing.

Protocol for MTT Assay

This protocol is adapted from standard methodologies.[7][10][14][15]

Materials:

-

1,3-bis(2-chlorophenyl)thiourea stock solution (e.g., 10 mM in DMSO)

-

Selected cell line (e.g., HeLa, A549, MCF-7)

-

Complete culture medium (consider using phenol red-free medium for the final steps to reduce background)[16]

-

MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored at -20°C.[7]

-

Solubilization solution: 10% SDS in 0.01 M HCl or pure DMSO.[15][17]

-

96-well flat-bottom sterile plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Leave wells on the edge of the plate filled with sterile PBS to minimize edge effects.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of 1,3-bis(2-chlorophenyl)thiourea in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Test Wells: Cells + Compound dilutions.

-

Vehicle Control: Cells + Medium with the same final concentration of DMSO as the highest compound concentration.

-

Untreated Control: Cells + Medium only.

-

Compound-Only Control: Medium + Compound dilutions (NO CELLS).

-

Blank Control: Medium only (NO CELLS).

-

-

Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[14]

-

Formazan Development: Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the untreated control wells.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]

-

Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm (and optionally at a reference wavelength of 630 nm to reduce background).[7]

Protocol for XTT Assay

This protocol is adapted from standard methodologies.[9][13][18]

Materials:

-

Items listed for MTT assay.

-

XTT Assay Kit (containing XTT reagent and an electron coupling reagent/activation solution).

Procedure:

-

Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol.

-

Prepare XTT Reagent: Shortly before use, prepare the activated XTT solution according to the manufacturer's instructions (this typically involves mixing the XTT reagent with the activation solution).[13][18]

-

Add XTT Reagent: Add 50 µL of the activated XTT solution to each well.[13]

-

Formazan Development: Incubate for 2-4 hours at 37°C. Since the formazan is soluble, no final solubilization step is needed.

-

Reading: Gently shake the plate. Measure the absorbance at 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[13][18]

Data Analysis and Interpretation

-

Correct for Background: Subtract the average absorbance of the blank control wells from all other readings.

-

Correct for Compound Interference: Subtract the average absorbance of the compound-only control wells from their corresponding test wells.

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

-

-

Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Comparative Summary and Troubleshooting

| Feature | MTT Assay | XTT Assay |

| Principle | Reduction to insoluble purple formazan by mitochondrial enzymes.[7] | Reduction to soluble orange formazan by mitochondrial enzymes.[9] |

| Protocol Steps | Requires a final formazan solubilization step (e.g., with DMSO or SDS).[10] | No solubilization step required; add-and-read format.[11] |

| Pros | Widely used and extensively cited; low cost. | Higher sensitivity, simpler workflow, less prone to errors from crystal dissolution.[11] |

| Cons | Multi-step process; incomplete solubilization can lead to errors. | Reagents can be more expensive; still susceptible to compound interference. |

| Troubleshooting | High Background: Caused by microbial contamination or interference from phenol red. Use sterile technique and phenol red-free media.[16] Low Signal: Cell density too low or incubation time too short. Optimize cell number.[7] | High Background: Direct reduction by compound. Use compound-only controls. Low Signal: Insufficient incubation time or low metabolic activity in cell type. Increase incubation time or cell density.[13] |

Conclusion

Both MTT and XTT assays are powerful tools for determining the cytotoxicity of 1,3-bis(2-chlorophenyl)thiourea. Due to the chemical nature of thiourea derivatives, rigorous implementation of controls, particularly the compound-only control, is not merely recommended but essential for generating trustworthy and scientifically valid data. The XTT assay offers a more streamlined workflow, but the choice of assay may also depend on laboratory resources and specific cell line characteristics. By following these detailed protocols and data analysis steps, researchers can confidently characterize the cytotoxic profile of this and related compounds.

References

-

Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph. Retrieved from [Link]

-

ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

-

ResearchGate. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

MDPI. (n.d.). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

-

Stack Exchange. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

bioRxiv. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. Retrieved from [Link]

Sources

- 1. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. biotium.com [biotium.com]

- 12. researchgate.net [researchgate.net]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biology.stackexchange.com [biology.stackexchange.com]

- 18. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

Application Note & Protocol: Carrageenan-Induced Paw Edema Model for the In Vivo Evaluation of 1,3-Diarylthiourea Anti-Inflammatory Activity

Introduction: Rationale and Scientific Context

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[1] The search for novel anti-inflammatory agents is a cornerstone of drug discovery. 1,3-diarylthioureas represent a promising class of compounds with potential therapeutic applications in inflammatory conditions. To rigorously assess their efficacy, a robust and well-characterized in vivo model is essential. The carrageenan-induced paw edema model in rodents is a classical and highly reproducible acute inflammation model, making it an ideal platform for the initial screening and characterization of novel anti-inflammatory compounds like 1,3-diarylthioureas.[2][3]

This application note provides a comprehensive, step-by-step protocol for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory properties of 1,3-diarylthiourea derivatives. Beyond a simple recitation of methods, this guide delves into the mechanistic underpinnings of the model, offering insights into the interpretation of results and subsequent downstream analyses to elucidate the potential mechanisms of action of the test compounds.

The Carrageenan-Induced Paw Edema Model: A Mechanistic Overview

The subcutaneous injection of carrageenan, a sulfated polysaccharide extracted from seaweed, into the paw of a rodent elicits a biphasic acute inflammatory response.[3] Understanding these two phases is critical for interpreting the efficacy of a test compound:

-

Early Phase (0-2.5 hours): This phase is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability and initial edema formation.[3]

-

Late Phase (3-6 hours): This phase is mediated by the production of prostaglandins, particularly PGE2, through the upregulation of cyclooxygenase-2 (COX-2).[4] It is also associated with the infiltration of neutrophils into the inflamed tissue.[5][6] Most clinically effective non-steroidal anti-inflammatory drugs (NSAIDs) are active in this second phase.[3]

By measuring the reduction in paw volume or thickness at various time points after carrageenan administration, researchers can quantify the anti-inflammatory effect of a 1,3-diarylthiourea derivative. A significant reduction in edema, particularly in the late phase, suggests a potential mechanism involving the inhibition of prostaglandin synthesis, similar to NSAIDs.[7]

Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining reliable and interpretable data. The following diagram illustrates a typical workflow for evaluating 1,3-diarylthioureas in this model.

Figure 1: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Protocols

Materials and Reagents

-

Test Compounds: 1,3-diarylthiourea derivatives

-

Vehicle: Appropriate solvent for the test compounds (e.g., 0.5% carboxymethylcellulose, DMSO, or Tween 80 in saline). It is crucial to test the vehicle alone as a control group.

-

Positive Control: Indomethacin or another standard NSAID.[8]

-

Anesthetic: (Optional, for terminal procedures) e.g., isoflurane, ketamine/xylazine cocktail.

-

Carrageenan: Lambda carrageenan type IV (Sigma-Aldrich or equivalent).

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Calipers or Plethysmometer: For measuring paw thickness or volume.

-

Animal Model: Male or female Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice (25-30 g).

Protocol 1: Carrageenan-Induced Paw Edema Assay

-

Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Fasting: Fast the animals overnight before the experiment with free access to water. This helps to reduce variability in drug absorption.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Group 1 (Vehicle Control): Receives the vehicle only.

-

Group 2 (Carrageenan Control): Receives the vehicle and carrageenan.

-

Group 3 (Positive Control): Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg) and carrageenan.

-

Group 4-X (Test Groups): Receive different doses of the 1,3-diarylthiourea derivatives and carrageenan.

-

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers.

-

Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[2]

-

Induction of Inflammation: Prepare a 1% (w/v) solution of carrageenan in sterile 0.9% saline.[8] Inject 0.1 mL of the carrageenan solution subcutaneously into the plantar surface of the right hind paw of all animals except the vehicle control group (which receives a saline injection).[3][8]

-

Paw Edema Measurement: Measure the paw volume or thickness at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point using the following formula: % Edema = [(Vt - V0) / V0] x 100 Where Vt is the paw volume at time 't' and V0 is the initial paw volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula: % Inhibition = [1 - (E_treated / E_control)] x 100 Where E_treated is the mean percentage edema of the treated group and E_control is the mean percentage edema of the carrageenan control group.

-

Data Presentation: Example Results

The following table provides an example of how to present the quantitative data from this assay.

| Group | Treatment | Dose (mg/kg) | Paw Edema at 3h (%) | Inhibition of Edema at 3h (%) |

| 1 | Vehicle Control | - | 5.2 ± 1.1 | - |

| 2 | Carrageenan Control | - | 85.6 ± 7.3 | - |

| 3 | Positive Control | Indomethacin (10) | 38.5 ± 4.1 | 55.0 |

| 4 | Test Compound A | 1,3-diarylthiourea A (25) | 65.1 ± 6.8* | 24.0 |

| 5 | Test Compound A | 1,3-diarylthiourea A (50) | 48.9 ± 5.5 | 42.9 |

| 6 | Test Compound B | 1,3-diarylthiourea B (25) | 72.3 ± 8.0 | 15.5 |

| 7 | Test Compound B | 1,3-diarylthiourea B (50) | 55.7 ± 6.2* | 35.0 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the Carrageenan Control group.

Downstream Mechanistic Elucidation

To gain deeper insights into how the 1,3-diarylthiourea derivatives exert their anti-inflammatory effects, several downstream analyses can be performed on the inflamed paw tissue collected at the end of the experiment.

Protocol 2: Tissue Collection and Processing

-

Euthanasia: At the end of the experimental period (e.g., 6 hours post-carrageenan), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Tissue Dissection: Carefully dissect the inflamed paw tissue.

-

Tissue Homogenization: For biochemical assays, homogenize the tissue in an appropriate buffer (e.g., PBS with protease inhibitors).[9]

-

Histology: For histopathological analysis, fix a portion of the paw tissue in 10% neutral buffered formalin.

Protocol 3: Histopathological Analysis

-

Tissue Processing: Process the formalin-fixed tissue, embed in paraffin, and section at 5 µm thickness.

-

Staining: Stain the sections with Hematoxylin and Eosin (H&E).

-

Microscopic Examination: Examine the slides under a light microscope for signs of inflammation, such as edema, inflammatory cell infiltration (particularly neutrophils), and tissue damage.[10][11]

Protocol 4: Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in the tissue is a reliable indicator of neutrophil infiltration.[12]

-

Tissue Homogenate Preparation: Homogenize a pre-weighed portion of the paw tissue in a suitable buffer.[13]

-

Assay Procedure: Follow a commercially available MPO assay kit protocol or a standard laboratory protocol. The principle involves the MPO-catalyzed oxidation of a chromogenic substrate, which can be measured spectrophotometrically.[13][14]

-

Data Analysis: Express MPO activity as units per gram of tissue.[12]

Protocol 5: Cytokine and Pro-inflammatory Marker Analysis

The levels of key pro-inflammatory cytokines and enzymes can be quantified in the tissue homogenates.

-

ELISA for TNF-α and IL-6: Use commercially available ELISA kits to measure the concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the paw tissue homogenates.[15][16][17]

-

Western Blot or Immunohistochemistry for COX-2 and iNOS: Assess the protein expression levels of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) using Western blotting or immunohistochemistry.[5][18][19][20] Increased expression of these enzymes is a hallmark of the late phase of carrageenan-induced inflammation.[5][18]

Mechanistic Signaling Pathway

The anti-inflammatory effects of 1,3-diarylthioureas likely involve the modulation of key signaling pathways that drive the inflammatory cascade. The following diagram depicts a simplified representation of the inflammatory pathway activated by carrageenan and the potential points of intervention for anti-inflammatory drugs.

Figure 2: Simplified signaling pathway in carrageenan-induced inflammation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a positive control group (e.g., treated with indomethacin) is essential. A significant reduction in paw edema in the positive control group validates the model's responsiveness to a known anti-inflammatory agent. Furthermore, the dose-dependent effect of the 1,3-diarylthiourea derivatives, if observed, strengthens the evidence for their anti-inflammatory activity. Consistency in results across multiple animals within a group and reproducibility across independent experiments are key indicators of a trustworthy study.

Conclusion

The carrageenan-induced paw edema model is a powerful and efficient tool for the in vivo screening of novel anti-inflammatory compounds such as 1,3-diarylthioureas.[21][22] By following the detailed protocols and considering the mechanistic insights provided in this application note, researchers can obtain robust and meaningful data on the efficacy of their test compounds. The integration of downstream biochemical and histological analyses will further aid in elucidating the underlying mechanisms of action, paving the way for the development of new and effective anti-inflammatory therapeutics.

References

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

-

Nantel, F., Denis, D., Gordon, R., Northey, A., Cirino, M., Metters, K. M., & Chan, C. C. (1999). Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation in the rat. British Journal of Pharmacology, 128(4), 853–859. [Link]

-

Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British Journal of Pharmacology, 42(3), 392–402. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Singh, H., & Ghosh, M. N. (1968). A new method for determining anti-inflammatory activity in rats. Journal of Pharmacy and Pharmacology, 20(4), 316-317. [Link]

-

Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

-

Ialenti, A., Ianaro, A., Moncada, S., & Di Rosa, M. (1992). Modulation of acute inflammation by endogenous nitric oxide. European journal of pharmacology, 211(2), 177-182. [Link]

-

Salgado, R., et al. (2000). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences, 97(20), 11050-11055. [Link]

-

Pulli, B., et al. (2013). Measuring myeloperoxidase activity in biological samples. PloS one, 8(7), e67976. [Link]

-

Posadas, I., et al. (2000). Histological analysis of paw tissue in the carrageenan-induced paw inflammation model. British Journal of Pharmacology, 131(7), 1341-1348. [Link]

-

Ricote, M., Li, A. C., Willson, T. M., Kelly, C. J., & Glass, C. K. (1998). The peroxisome proliferator-activated receptor-γ is a negative regulator of macrophage activation. Nature, 391(6662), 79-82. [Link]

-

Gilroy, D. W., Colville-Nash, P. R., Willis, D., Chivers, J., Paul-Clark, M. J., & Willoughby, D. A. (1999). Inducible cyclooxygenase may have anti-inflammatory properties. Nature medicine, 5(6), 698-701. [Link]

-

Boster Biological Technology. (n.d.). ELISA Sample Preparation Guide. Retrieved from [Link]

-

Barbuceanu, S., et al. (2009). Synthesis and anti-inflammatory activity of some new thiourea derivatives. European Journal of Medicinal Chemistry, 44(9), 3754-3759. [Link]

-

de Albuquerque, J. G. L., et al. (2023). Characterization of Systemic Disease Development and Paw Inflammation in a Susceptible Mouse Model of Mayaro Virus Infection and Validation Using X-ray Synchrotron Microtomography. International Journal of Molecular Sciences, 24(5), 4799. [Link]

-

ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]

-

Salvemini, D., et al. (1999). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. British Journal of Pharmacology, 128(7), 1431-1438. [Link]

-

Lee, J. Y., et al. (2005). Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. Journal of pineal research, 39(4), 379-386. [Link]

-

Sarapultsev, A., et al. (2018). Immunomodulatory Action of Substituted 1,3,4-Thiadiazines on the Course of Myocardial Infarction. Molecules (Basel, Switzerland), 23(7), 1611. [Link]

-

Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

-

ResearchGate. (n.d.). Histological analysis of paw edema. Retrieved from [Link]

-

MDPI. (2023). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. Retrieved from [Link]

-

Chen, Y. F., et al. (2021). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Molecules (Basel, Switzerland), 26(11), 3144. [Link]

-

Wikipedia. (2024). Inflammation. Retrieved from [Link]

-

Vane, J. R., & Botting, R. M. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. The FASEB journal, 1(2), 89-96. [Link]

-

Sim, J. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors (Basel, Switzerland), 13(1), 747–759. [Link]

-

Zhang, J. M., & An, J. (2007). Cytokines, inflammation, and pain. International anesthesiology clinics, 45(2), 27–37. [Link]

-

Boster Biological Technology. (n.d.). Human IL-6 ELISA Kit. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Retrieved from [Link]

-

Elabscience. (n.d.). Myeloperoxidase (MPO) Activity Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from [Link]

-

Tanaka, K., et al. (2006). Prostaglandin-cytokine crosstalk in chronic inflammation. The Journal of pathology, 208(2), 246-253. [Link]

-

ResearchGate. (n.d.). How do I calculate Myeloperoxidase assay?. Retrieved from [Link]

-

PubMed. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Retrieved from [Link]

-

ResearchGate. (n.d.). Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. Retrieved from [Link]

-

Luo, H., et al. (2022). Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Food Science and Technology, 42. [Link]

-

ResearchGate. (n.d.). (PDF) Mechanism of action of Anti-inflammatory drugs. Retrieved from [Link]

-

PubMed. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][2][8][23]Thiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

-

MDPI. (2023). The Therapeutic Potential of Targeting TL1A in a Spectrum of Inflammatory Disorders. Retrieved from [Link]

-

YouTube. (2022). Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. Retrieved from [Link]

Sources

- 1. Inflammation - Wikipedia [en.wikipedia.org]

- 2. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Systemic Disease Development and Paw Inflammation in a Susceptible Mouse Model of Mayaro Virus Infection and Validation Using X-ray Synchrotron Microtomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fn-test.com [fn-test.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scielo.br [scielo.br]